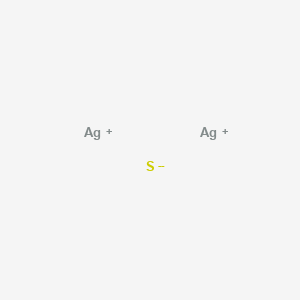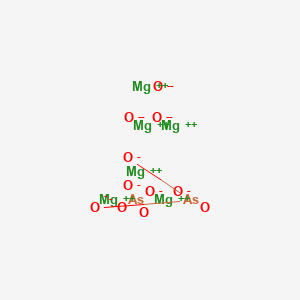
3-Benzyl-5-(4-methoxyanilino)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-5-(4-methoxyanilino)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-(4-methoxyanilino)-1,3-thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with benzyl bromide and 4-methoxyaniline. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Benzyl-5-(4-methoxyanilino)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl and methoxy-phenylamino groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide in ethanol.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives with reduced functional groups.
Substitution: Formation of substituted thiazolidine-2,4-dione derivatives.
Aplicaciones Científicas De Investigación
3-Benzyl-5-(4-methoxyanilino)-1,3-thiazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diabetes and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Benzyl-5-(4-methoxyanilino)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, thereby exhibiting antimicrobial properties. Additionally, it can interact with cellular receptors to modulate signaling pathways related to cell growth and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Benzyl-5-(4-methyl-phenylamino)-thiazolidine-2,4-dione
- 3-Benzyl-5-(4-fluoro-phenylamino)-thiazolidine-2,4-dione
- 3-Benzyl-5-(4-chloro-phenylamino)-thiazolidine-2,4-dione
Uniqueness
3-Benzyl-5-(4-methoxyanilino)-1,3-thiazolidine-2,4-dione is unique due to the presence of the methoxy group on the phenyl ring. This methoxy group can influence the compound’s electronic properties, making it more reactive in certain chemical reactions. Additionally, the methoxy group can enhance the compound’s biological activity by improving its interaction with specific molecular targets.
Propiedades
Fórmula molecular |
C17H16N2O3S |
|---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
3-benzyl-5-(4-methoxyanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H16N2O3S/c1-22-14-9-7-13(8-10-14)18-15-16(20)19(17(21)23-15)11-12-5-3-2-4-6-12/h2-10,15,18H,11H2,1H3 |
Clave InChI |
OGSOWENNBOCZDC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=CC=C3 |
SMILES canónico |
COC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]-4-nitrobenzamide](/img/structure/B228491.png)


![3-[(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B228502.png)
![2-[2-[(2E)-2-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228503.png)
![2-hydroxy-N-[(Z)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide](/img/structure/B228517.png)


![3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228539.png)
![3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228540.png)
